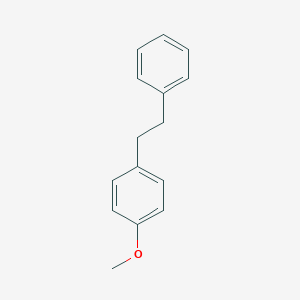
p-Phenethylanisole
Description
p-Phenethylanisole (chemical formula: C₁₅H₁₆O) is a methoxy-substituted aromatic compound characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to a para-methoxy benzene ring. This structural configuration imparts unique physicochemical properties, including moderate polarity, thermal stability, and solubility in organic solvents like ethanol and dichloromethane.
Properties
CAS No. |
14310-21-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI Key |
AFPZIAQJQAQDAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Other CAS No. |
14310-21-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Phenethylanisole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (4-methoxyphenyl) with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: p-Phenethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxyphenyl)-2-phenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
p-Phenethylanisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-Phenethylanisole involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis of p-Phenethylanisole and Structurally Similar Compounds
Functional Group and Molecular Structure Comparison
The following table highlights key structural and functional differences among this compound and its analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₅H₁₆O | 212.29 | Methoxy (-OCH₃), Phenethyl | Para-substituted benzene with phenethyl |
| p-Methylanisole | C₈H₁₀O | 122.16 | Methoxy (-OCH₃), Methyl (-CH₃) | Para-substituted benzene with methyl |
| p-Acetylanisole | C₉H₁₀O₂ | 150.17 | Methoxy (-OCH₃), Acetyl (-COCH₃) | Para-substituted benzene with acetyl |
| p-Anisic acid nitrile | C₈H₇NO | 133.15 | Methoxy (-OCH₃), Nitrile (-CN) | Para-substituted benzene with nitrile |
Sources : Structural data inferred from analogs .
Physicochemical Properties
- Polarity: this compound exhibits lower polarity than p-acetylanisole due to the non-polar phenethyl group, enhancing its solubility in hydrophobic solvents . p-Methylanisole has intermediate polarity, while p-acetylanisole’s ketone group increases polarity, favoring solubility in polar aprotic solvents .
- Thermal Stability :
- Phenethyl and methyl substituents enhance thermal stability compared to acetyl or nitrile groups, which may decompose at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


